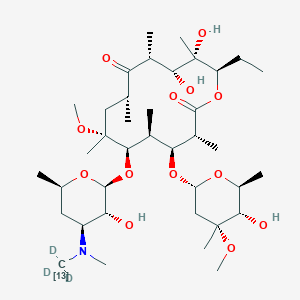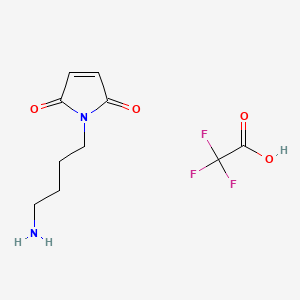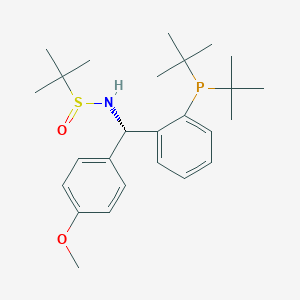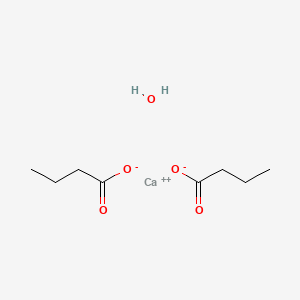
(E)-N-benzyl-1-(quinolin-3-yl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-benzyl-1-(quinolin-3-yl)methanimine is a compound belonging to the class of Schiff bases, which are characterized by the presence of an azomethine group (–RC=N–) Schiff bases are typically synthesized by the condensation of an active carbonyl compound with a primary amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-benzyl-1-(quinolin-3-yl)methanimine can be achieved through the condensation reaction between quinoline-3-carbaldehyde and benzylamine. The reaction is typically carried out in an ethanol solution under reflux conditions for about 1 hour. The resulting solution is then allowed to cool, leading to the formation of the desired Schiff base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-N-benzyl-1-(quinolin-3-yl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Benzyl-1-(quinolin-3-yl)methanamine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
(E)-N-benzyl-1-(quinolin-3-yl)methanimine has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming stable complexes with metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of materials with electroluminescent and fluorescence properties.
作用機序
The mechanism of action of (E)-N-benzyl-1-(quinolin-3-yl)methanimine involves its interaction with various molecular targets. The azomethine group can coordinate with metal ions, stabilizing them in different oxidation states. This coordination ability is crucial for its role as a ligand in coordination chemistry. Additionally, its biological activity may be attributed to its ability to interact with cellular components, disrupting microbial cell functions .
類似化合物との比較
Similar Compounds
- (E)-N-(4-morpholinophenyl)-1-(quinoxalin-2-yl)methanimine
- (E)-N-(4-morpholinophenyl)-1-(quinolin-2-yl)methanimine
Uniqueness
(E)-N-benzyl-1-(quinolin-3-yl)methanimine is unique due to its specific structural features, such as the presence of both a benzyl group and a quinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C17H14N2 |
|---|---|
分子量 |
246.31 g/mol |
IUPAC名 |
N-benzyl-1-quinolin-3-ylmethanimine |
InChI |
InChI=1S/C17H14N2/c1-2-6-14(7-3-1)11-18-12-15-10-16-8-4-5-9-17(16)19-13-15/h1-10,12-13H,11H2 |
InChIキー |
DMCZISRTSQGYKK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN=CC2=CC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]spiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B12298327.png)

![19-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;hydrate](/img/structure/B12298339.png)
![2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12298340.png)


![8-Isobutyryl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12298358.png)
![1-[5-hydroxy-4-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)oxolan-2-yl]-2-methylpropane-1,2-diol](/img/structure/B12298366.png)


![Sodium;[3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfonatophenyl)xanthen-4-yl]mercury;hydrate](/img/structure/B12298383.png)
![methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate](/img/structure/B12298384.png)

